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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carbaldehyde

Cat. No.: B1452048

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential biological activities of 2-Phenylquinoline-7-carbaldehyde. The
information is intended for researchers, scientists, and professionals in the field of drug
development and chemical research. While specific experimental data for this exact molecule is
limited in publicly available literature, this guide consolidates available data and provides
context based on closely related compounds.

Physicochemical Properties

Quantitative data for 2-Phenylquinoline-7-carbaldehyde is summarized in the table below. It
IS important to note that some of these values are calculated predictions and await
experimental verification.
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Property Value Source
Molecular Formula C16H11NO [1]
Molecular Weight 233.27 g/mol [1]
Exact Mass 233.084064 [1]

CAS Number 867162-43-4 [1]
Polar Surface Area (PSA) 29.96 A2 [1]

LogP (calculated) 3.71 [1]
Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis and Characterization

A specific experimental protocol for the synthesis of 2-Phenylquinoline-7-carbaldehyde is not
readily available in the surveyed literature. However, based on established synthetic
methodologies for quinoline derivatives, a plausible synthetic route can be proposed. The
Combes synthesis, Doebner-von Miller reaction, or a palladium-catalyzed cross-coupling
reaction such as the Suzuki coupling are common methods for constructing the 2-
phenylquinoline scaffold[2][3]. For the introduction of the carbaldehyde group at the 7-position,
formylation reactions like the Vilsmeier-Haack or Duff reaction on a pre-formed 2-
phenylquinoline core could be employed[4].

A potential synthetic workflow is outlined in the diagram below.
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A potential synthetic route to 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocols

While a specific protocol for 2-Phenylquinoline-7-carbaldehyde is unavailable, a general
procedure for a related Suzuki coupling to form a 2-phenylquinoline derivative is described for
7-methoxy-2-phenylquinoline-3-carbaldehyde[5]. This can serve as a template for a potential
synthesis strategy.

General Suzuki Coupling Protocol (Adapted): A mixture of 7-chloro-2-phenylquinoline (1
equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent (e.g., DME) is stirred
under an inert atmosphere (e.g., nitrogen). A palladium catalyst (e.g., Palladium acetate, 0.01
equivalents), a base (e.g., aqueous K2COs), and a phosphine ligand (e.qg., triphenylphosphine,
0.04 equivalents) are added. The mixture is then heated to reflux for several hours. After
completion, the reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and filtered.
The organic layer is washed, dried, and concentrated under vacuum to yield the crude product,
which can be further purified by chromatography.

Spectroscopic Characterization

Specific spectral data for 2-Phenylquinoline-7-carbaldehyde are not available. However, the
expected spectral characteristics can be inferred from data on 2-phenylquinoline and other
related substituted quinolines[6][7].

e IH NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0
ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around
10.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting
patterns.

e 13C NMR: The spectrum will show a number of signals in the aromatic region (approximately
120-160 ppm). The carbonyl carbon of the aldehyde group is expected to have a chemical
shift in the range of 190-200 ppm.

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for
C=0 stretching of the aldehyde (around 1700 cm~1), C=N stretching of the quinoline ring,
and C-H stretching and bending vibrations for the aromatic rings.
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e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M*)
corresponding to the molecular weight of the compound (m/z = 233.27).

Potential Biological Activities and Signaling
Pathways

While the biological activity of 2-Phenylquinoline-7-carbaldehyde has not been specifically
reported, the 2-phenylquinoline scaffold is a well-known pharmacophore with a broad range of
biological activities, including anticancer, antimicrobial, and antiviral properties[8][9][10][11][12].

Derivatives of 2-phenylquinoline have been investigated as inhibitors of histone deacetylases
(HDACSs), showing potential as anticancer agents[13]. The proposed mechanism of action for
some anticancer quinoline derivatives involves the induction of apoptosis. A simplified diagram
of a potential apoptotic pathway that could be influenced by such compounds is presented
below. It is crucial to note that this is a generalized pathway and has not been experimentally
verified for 2-Phenylquinoline-7-carbaldehyde.
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A generalized apoptotic pathway potentially modulated by 2-phenylquinoline derivatives.
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Furthermore, some quinoline-carbaldehyde derivatives have shown promise as inhibitors of
parasitic enzymes, indicating a potential for development as anti-parasitic agents.

Conclusion

2-Phenylquinoline-7-carbaldehyde is a molecule of interest due to the established biological
significance of the 2-phenylquinoline scaffold. While specific experimental data on its
physicochemical properties and biological activity are currently scarce, this guide provides a
foundational understanding based on available information and data from closely related
compounds. Further experimental investigation is warranted to fully elucidate the properties
and potential applications of this compound in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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